

An In-depth Technical Guide to 3-Methoxyphenylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name:	2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Cat. No.:	B130250

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylboronic acid pinacol ester, also known as **2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane**, is a versatile and widely utilized organoboron compound in modern organic synthesis.^[1] Its stability, ease of handling, and reactivity make it a crucial building block, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-methoxyphenylboronic acid pinacol ester, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.

Chemical Properties

3-Methoxyphenylboronic acid pinacol ester is a stable, liquid organoboron derivative. The pinacol ester group enhances its stability compared to the corresponding boronic acid, making it less susceptible to protodeboronation and easier to handle and store.

Physical and Chemical Data

A summary of the key physical and chemical properties of 3-methoxyphenylboronic acid pinacol ester is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{13}H_{19}BO_3$	[1] [2] [3]
Molecular Weight	234.10 g/mol	[1] [2] [3]
CAS Number	325142-84-5	[1] [2] [3]
Appearance	Colorless to pale yellow liquid	
Density	1.028 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.502	[4]
Boiling Point	High boiling liquid; specific value under vacuum not readily available.	
Solubility	Soluble in common organic solvents such as diethyl ether, THF, dichloromethane, and ethyl acetate.	
Stability and Storage	Stable under normal conditions. Store in a cool, dry place (2-8°C) under an inert atmosphere. [4]	

Spectral Data

While a complete set of spectra for this specific compound is not publicly available, representative spectral data for arylboronic acid pinacol esters are well-documented.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of an arylboronic acid pinacol ester typically shows characteristic signals for the aromatic protons, the methoxy group protons, and a singlet for the twelve equivalent protons of the pinacol group. For 3-methoxyphenylboronic acid pinacol ester, the aromatic protons would appear in the range of δ 6.8-7.4 ppm. The methoxy protons would be a sharp singlet around δ 3.8 ppm, and the pinacol protons would appear as a singlet at approximately δ 1.3 ppm.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group. The carbon attached to the boron atom is often broad or not observed due to quadrupolar relaxation. The aromatic carbons typically resonate between δ 110-160 ppm. The methoxy carbon appears around δ 55 ppm. The quaternary carbons of the dioxaborolane ring are found near δ 84 ppm, and the methyl carbons of the pinacol group are observed around δ 25 ppm.[5][6][7]
- FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of a boronic acid pinacol ester exhibits characteristic absorption bands. A strong band around 1350 cm^{-1} is typically assigned to the B-O stretching vibration.[8] Other significant peaks include C-H stretching of the aromatic and aliphatic groups (around $2850\text{-}3100\text{ cm}^{-1}$), C=C stretching of the aromatic ring (around 1600 cm^{-1}), and C-O stretching of the ether and the dioxaborolane ring (in the $1000\text{-}1300\text{ cm}^{-1}$ region).[8][9]

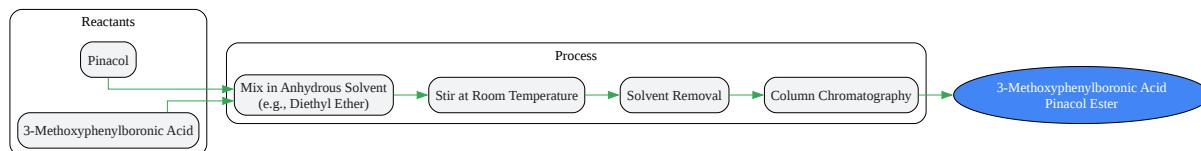
Experimental Protocols

Synthesis of 3-Methoxyphenylboronic Acid Pinacol Ester

A general and widely used method for the synthesis of arylboronic acid pinacol esters is the reaction of the corresponding boronic acid with pinacol.

General Procedure:

- To a solution of 3-methoxyphenylboronic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is added pinacol (1.1 equivalents).
- The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxyphenylboronic acid pinacol ester.



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General workflow for the synthesis of 3-Methoxyphenylboronic acid pinacol ester.

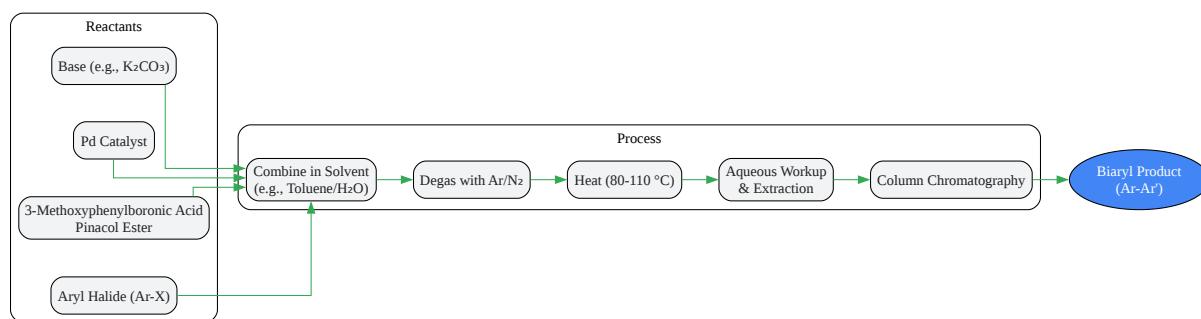
Suzuki-Miyaura Cross-Coupling Reaction

3-Methoxyphenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds.

General Procedure:

- In a reaction vessel, combine the aryl halide (1.0 equivalent), 3-methoxyphenylboronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2.0-3.0 equivalents).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

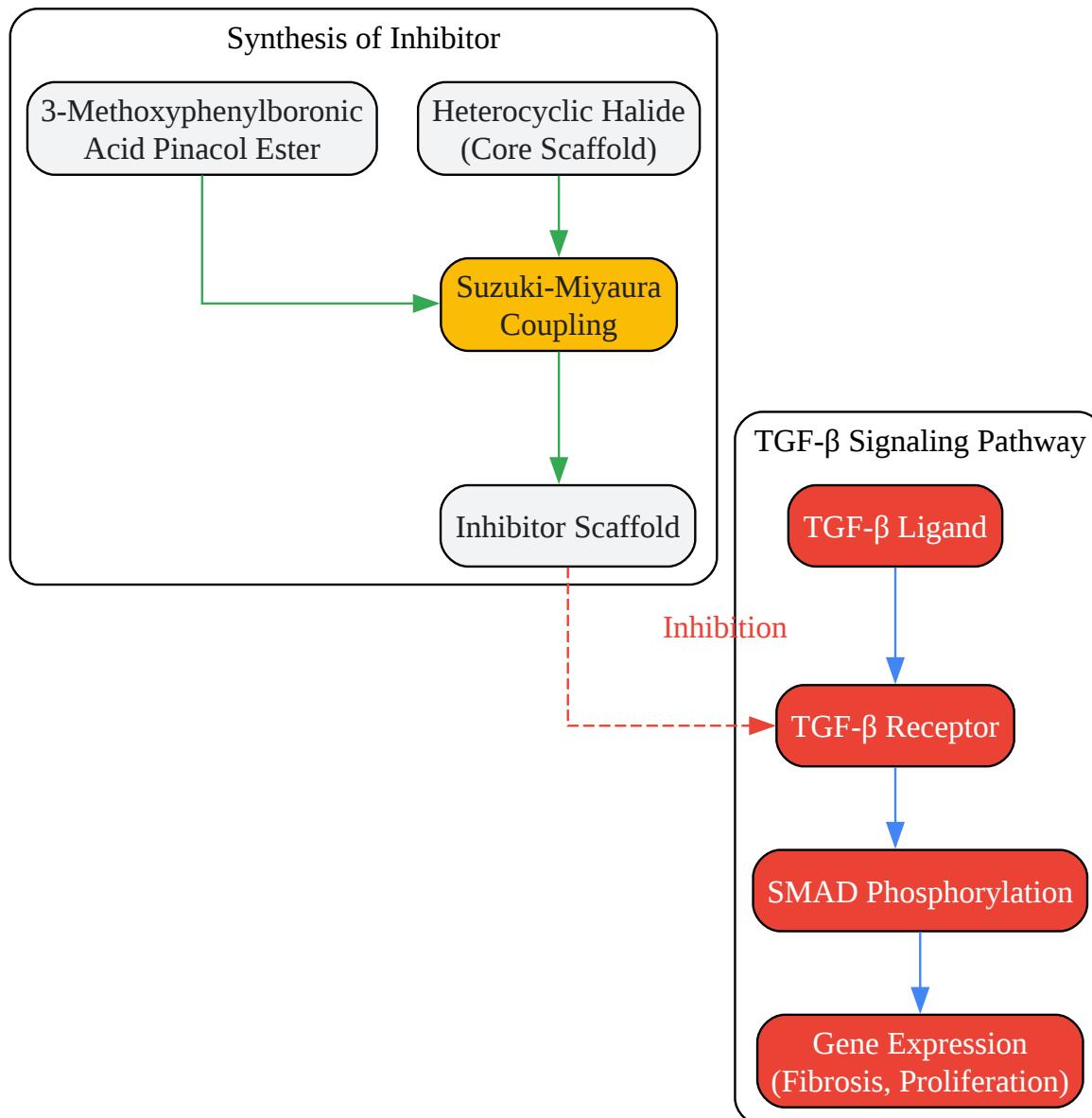
The unique chemical properties of 3-methoxyphenylboronic acid pinacol ester make it a valuable tool in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of TGF- β Signaling Pathway Inhibitors

The Transforming Growth Factor- β (TGF- β) signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

[10][11] Small molecule inhibitors of TGF- β receptors are of significant interest in drug

discovery. 3-Methoxyphenylboronic acid pinacol ester can be used as a key building block in the synthesis of such inhibitors through cross-coupling reactions to construct the core scaffolds of these molecules.



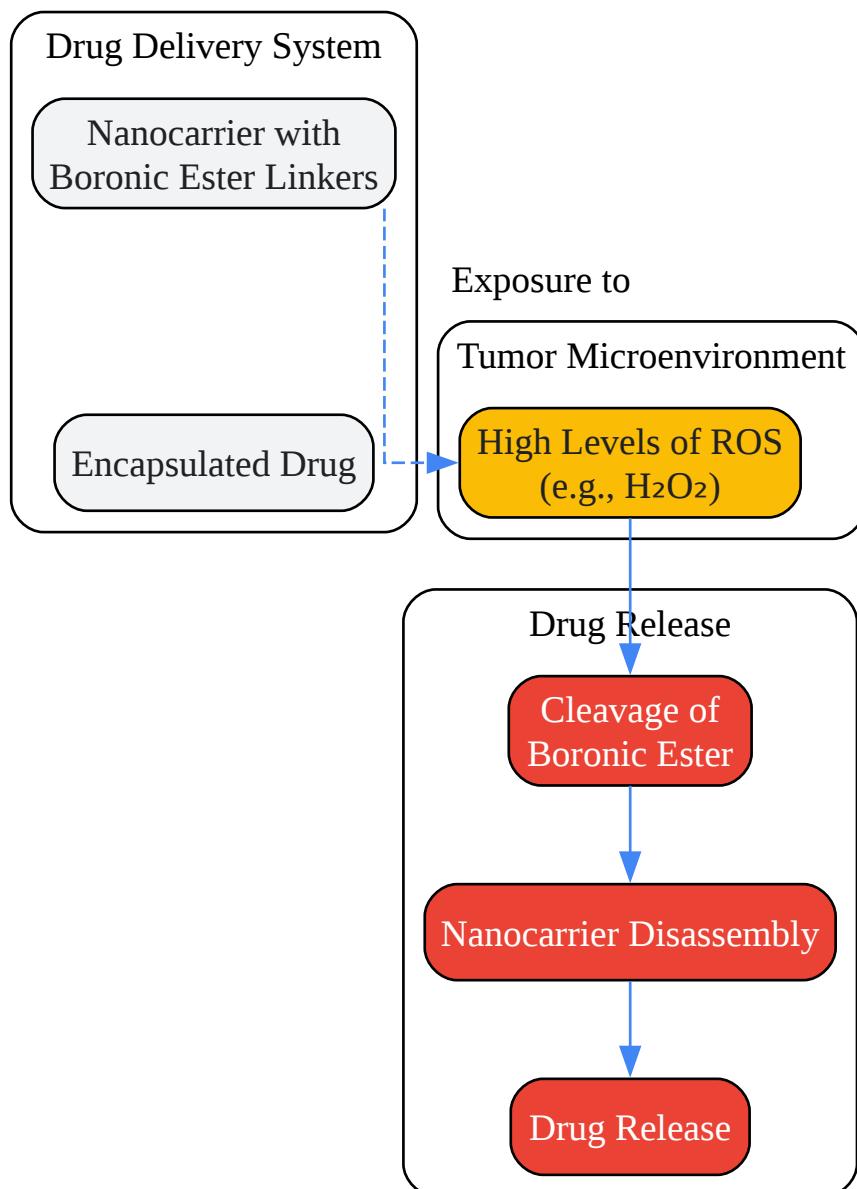
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Role of 3-methoxyphenylboronic acid pinacol ester in synthesizing TGF-β inhibitors.

Reactive Oxygen Species (ROS)-Responsive Drug Delivery

Phenylboronic acid pinacol esters are known to react with reactive oxygen species (ROS), particularly hydrogen peroxide (H_2O_2).^{[12][13][14]} This property is exploited in the design of "smart" drug delivery systems.^{[13][14]} In these systems, a drug is encapsulated within a nanocarrier that incorporates phenylboronic acid pinacol ester moieties as ROS-sensitive linkers. In the high ROS environment of tumor cells, the boronic ester is cleaved, leading to the disassembly of the nanocarrier and the targeted release of the therapeutic agent.

The mechanism involves the oxidation of the boronic ester by H_2O_2 to a phenol and boric acid, which triggers the release mechanism.^{[15][16]}



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